molecular formula C11H14O3 B14849208 2-(Cyclopropylmethoxy)-4-methoxyphenol

2-(Cyclopropylmethoxy)-4-methoxyphenol

Cat. No.: B14849208
M. Wt: 194.23 g/mol
InChI Key: XONQGNJHIPHBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-4-methoxyphenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Methoxylation: The phenol derivative undergoes methoxylation to introduce the methoxy group at the 4-position.

    Cyclopropylmethoxylation: The next step involves the introduction of the cyclopropylmethoxy group at the 2-position. This can be achieved through a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxy group.

    Substitution: The methoxy and cyclopropylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The cyclopropylmethoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)phenol
  • 4-Methoxyphenol
  • 2-Methoxyphenol

Uniqueness

2-(Cyclopropylmethoxy)-4-methoxyphenol is unique due to the presence of both cyclopropylmethoxy and methoxy groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-methoxyphenol

InChI

InChI=1S/C11H14O3/c1-13-9-4-5-10(12)11(6-9)14-7-8-2-3-8/h4-6,8,12H,2-3,7H2,1H3

InChI Key

XONQGNJHIPHBLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)OCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.